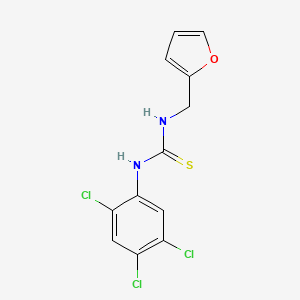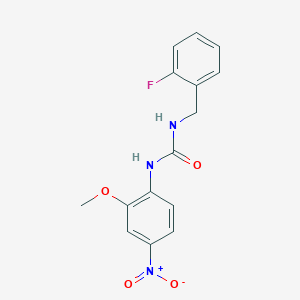![molecular formula C18H17IN2O4S B4129672 N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4129672.png)
N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Übersicht
Beschreibung
N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, commonly known as IMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMS is a proline-derived compound that contains a sulfonamide group, an amide group, and an iodine atom attached to the phenyl ring.
Wirkmechanismus
The mechanism of action of IMS is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various biological processes. IMS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. IMS has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
IMS has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that IMS can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that IMS can reduce tumor growth and inflammation in animal models of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
IMS has several advantages for lab experiments, including its potent biological activities, high stability, and low toxicity. However, IMS also has some limitations, including its complex synthesis method, low solubility in aqueous solutions, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on IMS, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its mechanism of action and potential off-target effects. Additionally, the use of IMS as a chemical probe for studying various biological processes and signaling pathways could lead to the discovery of new targets for drug development.
Wissenschaftliche Forschungsanwendungen
IMS has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of IMS is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. IMS has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting key enzymes and signaling pathways involved in these diseases.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O4S/c1-12-2-8-15(9-3-12)26(24,25)21-16(10-11-17(21)22)18(23)20-14-6-4-13(19)5-7-14/h2-9,16H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFVTBZAWAEYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4129605.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4129613.png)
![ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate](/img/structure/B4129618.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(3-fluorophenyl)thiourea hydrochloride](/img/structure/B4129621.png)
![ethyl 5-benzyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4129631.png)
![2-[4-(diethylamino)benzoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4129642.png)


![N-[4-(1H-pyrazol-1-yl)benzyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4129662.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4129668.png)
![4-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4129684.png)
![methyl 3-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]-4-chlorobenzoate](/img/structure/B4129686.png)